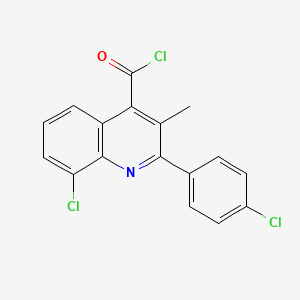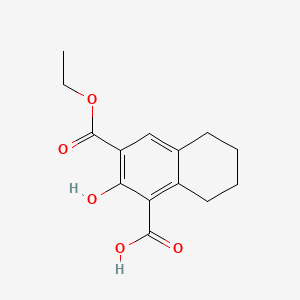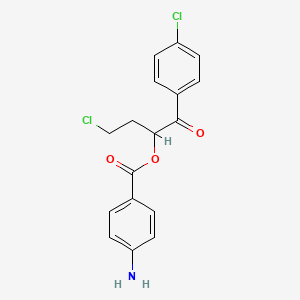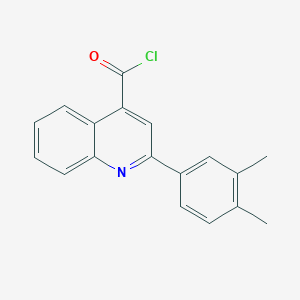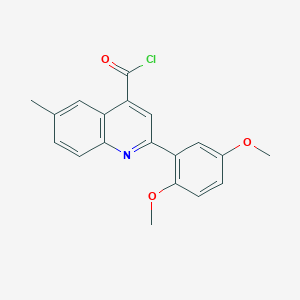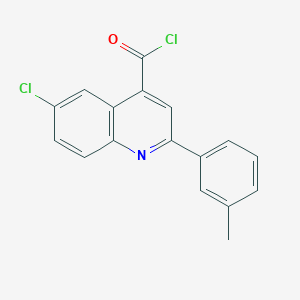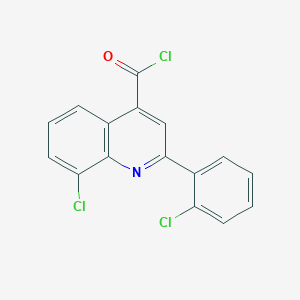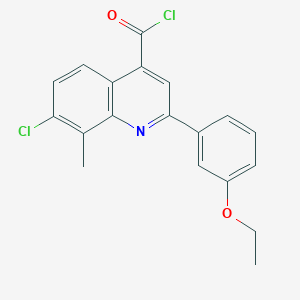
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
The compound “7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with various substituents at the 2, 4, 7, and 8 positions. The presence of a carbonyl chloride (also known as an acyl chloride) group suggests that this compound could be used as a starting material in reactions to form amides, esters, and other carbonyl-containing compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Field:
Medicinal Chemistry and Pharmacology
Summary:
“7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” exhibits promising antimicrobial properties. Researchers have investigated its efficacy against various bacterial and fungal strains. The compound’s mechanism of action involves disrupting essential cellular processes in microorganisms.
Experimental Procedures:
- Synthesis: The compound can be synthesized using established protocols, such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, or Conrad-Limpach methods .
Results:
The compound demonstrates potent antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as certain fungi. Quantitative data reveal MIC values, allowing for comparisons with existing antibiotics .
Anti-Depressant Properties
Field:
Neuropharmacology and Psychiatry
Summary:
Emerging evidence suggests that “7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” may modulate neurotransmitter systems related to mood regulation. Researchers explore its potential as an antidepressant.
Experimental Procedures:
Results:
Preliminary findings indicate that the compound influences neurotransmitter pathways associated with depression. Further studies are needed to validate its antidepressant effects .
Safety And Hazards
Zukünftige Richtungen
The study of complex organic molecules like “7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis, reactivity, and biological activity of this compound and related structures .
Eigenschaften
IUPAC Name |
7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-3-24-13-6-4-5-12(9-13)17-10-15(19(21)23)14-7-8-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVWVXGQHULMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



